![molecular formula C7H4ClFN2 B021181 2-Chloro-5-fluorobenzimidazole CAS No. 108662-49-3](/img/structure/B21181.png)
2-Chloro-5-fluorobenzimidazole
Overview
Description
2-Chloro-5-fluorobenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are characterized by a fusion of benzene and imidazole rings, which imparts unique chemical properties
Mechanism of Action
Target of Action
Benzimidazole compounds, in general, have been reported to interact with various biological targets . For instance, they have been used as corrosion inhibitors for metals , and some benzimidazole derivatives have shown potential as inhibitors for enzymes like phosphatase.
Mode of Action
Benzimidazoles are known to act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . They physically adsorb onto the metal surface, preventing reactions at the metal-solution interface .
Biochemical Pathways
Benzimidazole derivatives have been reported to influence various biochemical pathways . For instance, they have been used in the synthesis of nonpeptide antagonists of angiotensin II receptor.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Benzimidazole derivatives have been reported to exhibit various biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluorobenzimidazole typically involves the cyclization of substituted o-phenylenediamines with appropriate reagents. One common method includes the reaction of 4-chloro-2-fluoroaniline with formic acid or its derivatives under acidic conditions to form the benzimidazole ring . Another approach involves the use of polyphosphoric acid as a cyclization agent .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the condensation of substituted o-phenylenediamines with carboxylic acids or aldehydes in the presence of catalysts like metal triflates or oxidizing agents . These methods ensure high yields and purity suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-fluorobenzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom with other nucleophiles.
Major Products: The major products formed from these reactions include various substituted benzimidazoles with altered chemical and biological properties .
Scientific Research Applications
Chemistry: Synthesis of Heterocyclic Compounds
2-Chloro-5-fluorobenzimidazole serves as a versatile building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions, including:
- Substitution Reactions: The chlorine and fluorine atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution.
- Oxidation and Reduction: The benzimidazole ring can be modified under specific conditions to yield different derivatives.
Common Reagents and Conditions:
- Nucleophilic substitution can employ reagents like sodium methoxide.
- Oxidizing agents such as hydrogen peroxide can facilitate oxidation reactions.
Biology and Medicine: Pharmacological Activities
The compound has demonstrated potential pharmacological activities, including:
- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various pathogens. For instance, a derivative was found to have minimum inhibitory concentrations (MIC90) as low as 0.49–0.98 µg/mL against resistant strains of Escherichia coli and Salmonella typhimurium .
- Anticancer Activity: Benzimidazole derivatives are known to inhibit cell proliferation in cancer cell lines, showcasing their potential as anticancer agents.
- Antiviral Effects: Some studies suggest that benzimidazole derivatives may interfere with viral replication mechanisms.
Industrial Applications: Agrochemicals and Materials Science
In industry, this compound is utilized in developing agrochemicals and materials science applications. Its chemical properties allow for the formulation of effective pesticides and herbicides, enhancing agricultural productivity.
Case Study 1: Antimicrobial Activity Assessment
A study synthesized nineteen new fluoro-benzimidazole derivatives, including those based on this compound. These compounds were tested against a panel of pathogenic microorganisms. The results indicated that certain derivatives exhibited superior antimicrobial activity compared to standard treatments .
Key Findings:
- High efficacy against resistant strains.
- Potential for development into new antimicrobial agents.
Case Study 2: Synthesis of Anticancer Agents
Research has highlighted the potential of benzimidazole derivatives as anticancer agents. A specific study focused on synthesizing novel compounds based on this compound, which showed promising results in inhibiting cancer cell growth in vitro .
Comparison with Similar Compounds
- 2-Chlorobenzimidazole
- 5-Fluorobenzimidazole
- 2-Fluoro-5-chlorobenzimidazole
Comparison: 2-Chloro-5-fluorobenzimidazole is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs
Biological Activity
2-Chloro-5-fluorobenzimidazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives, including this compound, are known for their broad spectrum of biological activities, which include antimicrobial, antiviral, anticancer, and anti-inflammatory effects. These compounds are often utilized as pharmacological agents due to their ability to interact with various biological targets.
The mechanism of action for this compound involves its ability to bind to specific enzymes and receptors. Notably, it may inhibit topoisomerases, which are crucial for DNA replication and transcription, thereby impeding cancer cell proliferation. The presence of fluorine enhances the compound's binding affinity and selectivity towards these targets, making it a promising candidate for therapeutic applications .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) studies have shown that derivatives of benzimidazole can effectively inhibit the growth of Staphylococcus aureus and other pathogens. In one study, compounds related to this compound demonstrated MIC values comparable to standard antibiotics .
Compound | Target Pathogen | MIC (µM) |
---|---|---|
This compound | S. aureus | 16 |
Related derivative | E. coli | 32 |
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For instance, its derivatives have been tested against several cancer types with promising results .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory effects of benzimidazole derivatives. Compounds derived from this compound have been evaluated for their ability to inhibit enzymes such as 5-lipoxygenase (5-LOX), which plays a role in inflammatory processes:
Compound | Enzyme Target | IC50 (µM) |
---|---|---|
4g | 5-Lipoxygenase | 0.9 |
4k | Soluble Epoxide Hydrolase | 0.7 |
These findings suggest that modifications to the benzimidazole structure can enhance its inhibitory potency against inflammatory mediators .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated the efficacy of benzimidazole derivatives against S. aureus and found that certain analogs exhibited remarkable antimicrobial activity with no observed resistance over time .
- Anticancer Screening : In vitro assays demonstrated that derivatives of this compound could significantly reduce cell viability in various cancer cell lines, indicating its potential as an anticancer agent .
- Inflammation Models : In vivo studies using carrageenan-induced edema models showed significant reduction in inflammation when treated with benzimidazole derivatives, highlighting their therapeutic potential in managing inflammatory diseases .
Properties
IUPAC Name |
2-chloro-6-fluoro-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIXQYXXJBMILL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469466 | |
Record name | 2-Chloro-5-fluorobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108662-49-3 | |
Record name | 2-Chloro-5-fluorobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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